tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate
Overview
Description
tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary targets of “tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes that occur .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of “this compound” are currently unknown. As research progresses, we will gain a better understanding of these effects .
Biochemical Analysis
Biochemical Properties
tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s hydroxymethyl group allows it to form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity. Additionally, the azepane ring structure can interact with hydrophobic pockets in enzymes, influencing their catalytic activity .
Cellular Effects
This compound: has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, which are crucial for signal transduction . These interactions can result in altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of This compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit the activity of proteases by binding to their active sites, preventing substrate cleavage . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light or heat may lead to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at very high doses, including potential cytotoxicity and disruption of normal cellular processes.
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can be metabolized to form hydroxylated and carboxylated derivatives, which may have different biological activities. These metabolic changes can influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific organelles or compartments, depending on its interactions with intracellular proteins.
Subcellular Localization
This compound: exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function and metabolism.
Preparation Methods
The synthesis of tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate typically involves the reaction of azepane with tert-butyl chloroformate and formaldehyde under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 2-(2-hydroxyethyl)azepane-1-carboxylate: This compound has a similar structure but with an additional ethyl group.
tert-Butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate: This compound has a hydroxyl group at a different position on the azepane ring.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which influence its reactivity and applications.
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-6-4-5-7-10(13)9-14/h10,14H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYFGGMFZDYXML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659667 | |
Record name | tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889942-60-3 | |
Record name | tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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